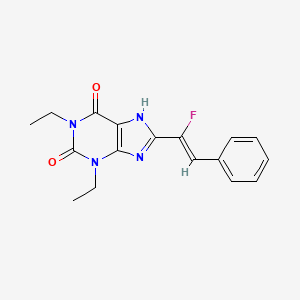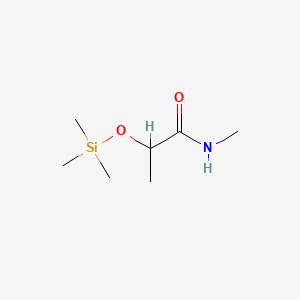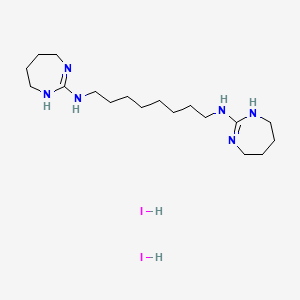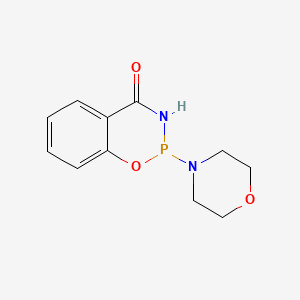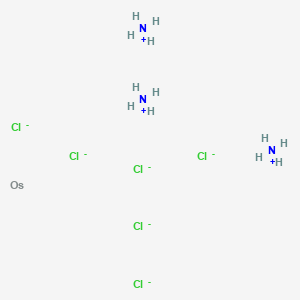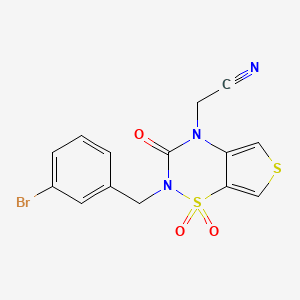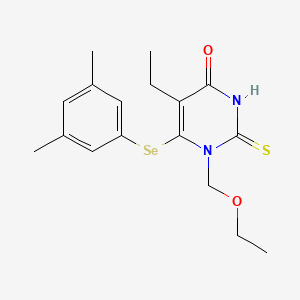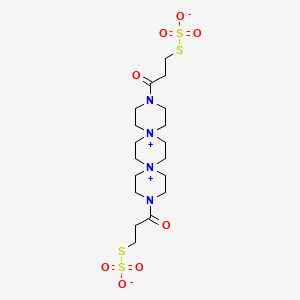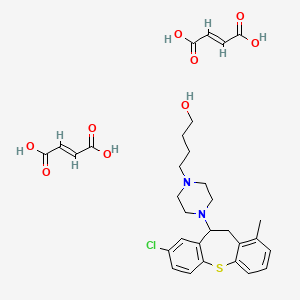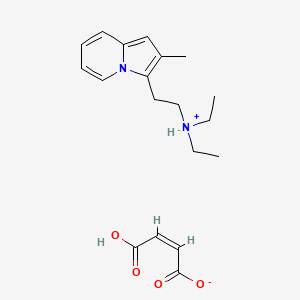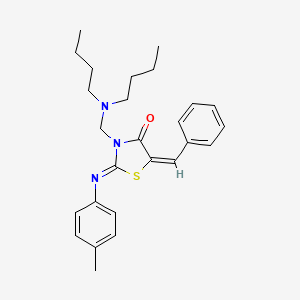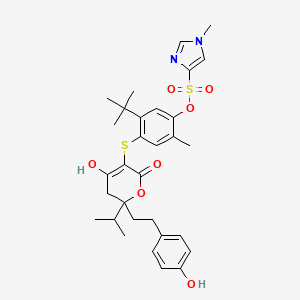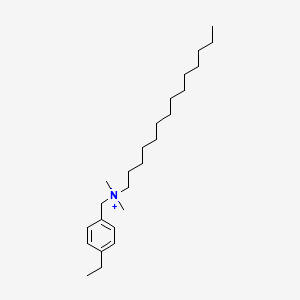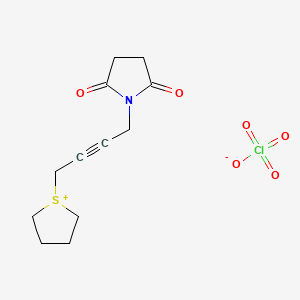
Thiophenium, tetrahydro-1-(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophenium, tetrahydro-1-(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate is a complex organic compound with a unique structure that includes a thiophenium core and a pyrrolidinyl group
Méthodes De Préparation
The synthesis of Thiophenium, tetrahydro-1-(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the thiophenium core, followed by the introduction of the pyrrolidinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Analyse Des Réactions Chimiques
Thiophenium, tetrahydro-1-(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thiophenium, tetrahydro-1-(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its unique chemical structure.
Comparaison Avec Des Composés Similaires
Thiophenium, tetrahydro-1-(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate can be compared with other similar compounds, such as those containing thiophenium or pyrrolidinyl groups These similar compounds may share some chemical properties but differ in their specific applications and effects
Propriétés
Numéro CAS |
110826-59-0 |
|---|---|
Formule moléculaire |
C12H16ClNO6S |
Poids moléculaire |
337.78 g/mol |
Nom IUPAC |
1-[4-(thiolan-1-ium-1-yl)but-2-ynyl]pyrrolidine-2,5-dione;perchlorate |
InChI |
InChI=1S/C12H16NO2S.ClHO4/c14-11-5-6-12(15)13(11)7-1-2-8-16-9-3-4-10-16;2-1(3,4)5/h3-10H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
DVRWHJLBKOCOIA-UHFFFAOYSA-M |
SMILES canonique |
C1CC[S+](C1)CC#CCN2C(=O)CCC2=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


